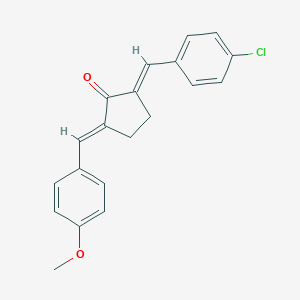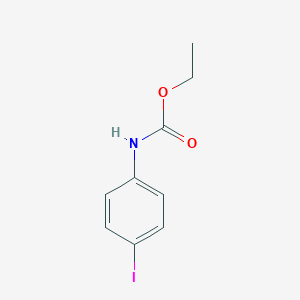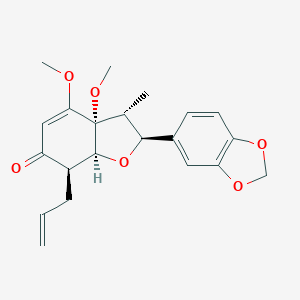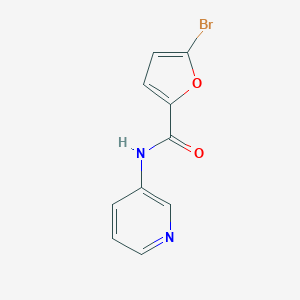
1H-Indole, 5-methoxy-3-(2-nitropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring compound indole, which is known for its diverse biological activities. The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that the compound has anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole, 5-methoxy-3-(2-nitropropyl)- in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1H-Indole, 5-methoxy-3-(2-nitropropyl)-. One direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory disorders. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While the compound has shown promising results in various studies, further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, including the reaction of 5-methoxyindole with 2-nitro-1-propanol in the presence of a catalyst. Another method involves the reaction of 5-methoxyindole with 2-nitropropane in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Applications De Recherche Scientifique
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory disorders.
Propriétés
Numéro CAS |
113997-50-5 |
|---|---|
Nom du produit |
1H-Indole, 5-methoxy-3-(2-nitropropyl)- |
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
Clé InChI |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Synonymes |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)

![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)







